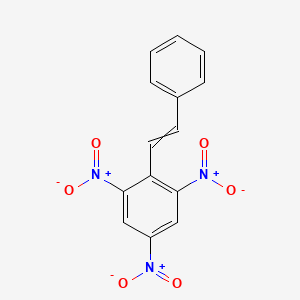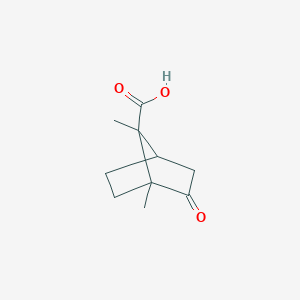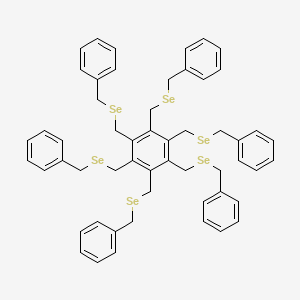
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) . The intermediate product undergoes further cyclization to form the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
化学反応の分析
Types of Reactions
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学的研究の応用
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
類似化合物との比較
Similar Compounds
- N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine
- 4-methyl-N’- (4-methylbenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- N’- (2,4-dichlorobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C11H11N3OS |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
N,4-dimethyl-N-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(16-13-12-8)11(15)14(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChIキー |
CKOGASHLHVWJBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)
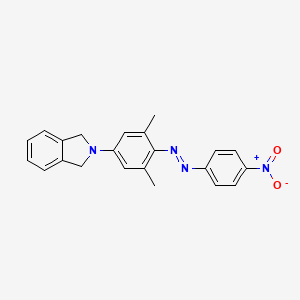
![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)

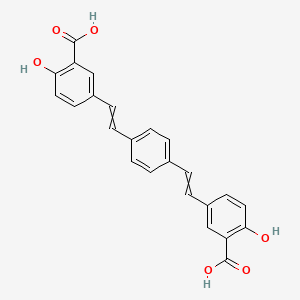
![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)

